molecular formula C11H12N2O2 B2736534 Ethyl 3-cyano-3-(pyridin-4-yl)propanoate CAS No. 1267456-14-3

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate

Cat. No.: B2736534
CAS No.: 1267456-14-3
M. Wt: 204.229
InChI Key: PEILNCKUHDASEG-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of pyridine and is characterized by the presence of a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(pyridin-4-yl)propanoate
  • Methyl 2-cyano-3-(pyridin-4-yl)propanoate
  • Ethyl 3-(pyridin-2-ylthio)propanoate

Uniqueness

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and ester functional groups.

Properties

IUPAC Name

ethyl 3-cyano-3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10(8-12)9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILNCKUHDASEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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